molecular formula C9H17IO B13203706 4-tert-Butyl-2-(iodomethyl)oxolane

4-tert-Butyl-2-(iodomethyl)oxolane

Cat. No.: B13203706
M. Wt: 268.13 g/mol
InChI Key: GVVJAZCSZQKDSG-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(iodomethyl)oxolane is a halogenated heterocyclic compound with the molecular formula C₉H₁₇IO It is characterized by the presence of an oxolane ring substituted with a tert-butyl group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-tert-butyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which subsequently undergoes cyclization to form the desired oxolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized products.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of oxirane or other oxidized products.

    Reduction Reactions: Formation of the corresponding methyl derivative.

Scientific Research Applications

4-tert-Butyl-2-(iodomethyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(iodomethyl)oxolane depends on its specific application and the target molecule

    Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Electrophilic Interactions: The oxolane ring can participate in electrophilic interactions with electron-rich sites.

    Hydrophobic Interactions: The tert-butyl group can engage in hydrophobic interactions with nonpolar regions of target molecules.

Comparison with Similar Compounds

4-tert-Butyl-2-(iodomethyl)oxolane can be compared with other halogenated heterocycles, such as:

    4-tert-Butyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.

    4-tert-Butyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It may have different physical and chemical properties.

    4-tert-Butyl-2-(fluoromethyl)oxolane: Contains a fluorine atom instead of iodine. It may have different biological activity and stability.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

4-tert-butyl-2-(iodomethyl)oxolane

InChI

InChI=1S/C9H17IO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3

InChI Key

GVVJAZCSZQKDSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(OC1)CI

Origin of Product

United States

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